molecular formula C21H27N5O2S B6012102 [(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone

[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone

Cat. No.: B6012102
M. Wt: 413.5 g/mol
InChI Key: IDKYXOSGWHRQGM-IYBDPMFKSA-N
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Description

[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by its unique structure, which includes a morpholine ring, a pyridine ring, and an imidazo-thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate thioamide and α-halo ketone precursors under basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the imidazo[2,1-b][1,3]thiazole intermediate.

    Attachment of the Morpholine Ring: The final step involves the formation of the morpholine ring through a cyclization reaction involving a suitable diamine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.

    Biochemistry: The compound is used to study biochemical pathways and mechanisms of action.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone can be compared with other similar compounds, such as:

    Imidazo[2,1-b][1,3]thiazole Derivatives: These compounds share the imidazo-thiazole core and may have similar biological activities.

    Morpholine Derivatives: Compounds containing the morpholine ring may exhibit similar pharmacological properties.

    Pyridine Derivatives: Pyridine-containing compounds are widely studied for their diverse biological activities.

The uniqueness of this compound lies in its combination of these three distinct moieties, which contribute to its specific biological and chemical properties.

Properties

IUPAC Name

[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S/c1-14-5-4-6-17(23-14)7-8-22-11-18-19(24-21-26(18)9-10-29-21)20(27)25-12-15(2)28-16(3)13-25/h4-6,9-10,15-16,22H,7-8,11-13H2,1-3H3/t15-,16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKYXOSGWHRQGM-IYBDPMFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(N3C=CSC3=N2)CNCCC4=CC=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=O)C2=C(N3C=CSC3=N2)CNCCC4=CC=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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